

An In-depth Technical Guide to the Physical Properties of Ammonium Salicylate Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium salicylate

Cat. No.: B145823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **ammonium salicylate** crystals. The information is compiled from various scientific sources to assist researchers and professionals in drug development and materials science. This document details the crystallographic structure, thermal properties, and solubility, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Introduction

Ammonium salicylate ($\text{NH}_4\text{C}_7\text{H}_5\text{O}_3$), the ammonium salt of salicylic acid, is a white crystalline powder.^[1] It finds applications in pharmaceuticals as an analgesic and in cosmetics.^{[2][3]} A thorough understanding of its solid-state properties is crucial for formulation development, stability studies, and quality control. This guide focuses on the key physical characteristics of its crystalline form.

Crystallographic Properties

The crystal structure of **ammonium salicylate** has been determined using synchrotron radiation, revealing a monoclinic system. The structure is stabilized by significant hydrogen bonding between the ammonium cations and salicylate anions, forming a two-dimensional array.^[4]

Table 1: Crystallographic Data for **Ammonium Salicylate**

Parameter	Value	Reference
Chemical Formula	$\text{NH}_4^+ \cdot \text{C}_7\text{H}_5\text{O}_3^-$	[4]
Molecular Weight	155.15 g/mol	[4][5]
Crystal System	Monoclinic	[4]
Space Group	$\text{P}2_1/\text{n}$	[4]
Unit Cell Dimensions	$a = 6.0768 (6) \text{ \AA}$	[4]
$b = 20.089 (2) \text{ \AA}$	[4]	
$c = 6.3353 (7) \text{ \AA}$	[4]	
$\beta = 102.768 (1)^\circ$	[4]	
Unit Cell Volume (V)	754.28 (14) \AA^3	[4]
Molecules per Unit Cell (Z)	4	[4]
Calculated Density (Dx)	1.366 Mg m^{-3}	[4]

Thermal Properties

The thermal behavior of **ammonium salicylate** is critical for understanding its stability during manufacturing and storage. Studies have employed techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its decomposition and melting characteristics. There is some variation in the reported melting/decomposition temperatures, which may be attributed to different experimental conditions (e.g., heating rate).

Table 2: Thermal Properties of **Ammonium Salicylate**

Property	Value	Reference(s)
Melting Point	173-179°C	[6]
~140-145°C	[3]	
Decomposition Temperature	213°C	[2][7]
Peak Decomposition (TGA)	~204°C	[8][9]

Thermal decomposition is likely to involve the loss of ammonia and the sublimation or decomposition of salicylic acid.[8]

Solubility

Ammonium salicylate is known to be highly soluble in water and ethanol.[2][10] This property is significant for its formulation in aqueous and hydroalcoholic solutions.

Table 3: Solubility of **Ammonium Salicylate**

Solvent	Solubility	Reference(s)
Water	Highly soluble, 1 g in 1 mL	[2][11]
Ethanol	Soluble	[2]

Experimental Protocols

Detailed methodologies for characterizing the physical properties of **ammonium salicylate** crystals are provided below. These protocols are based on standard analytical techniques referenced in the literature for similar compounds.[12][13][14]

5.1 Single-Crystal X-ray Diffraction (SC-XRD)

This technique is used to determine the precise crystal structure, including unit cell dimensions and space group.

- Crystal Selection and Mounting:
 - Select a single crystal of **ammonium salicylate** of suitable size (e.g., 0.40 x 0.20 x 0.06 mm) under a microscope.[4]
 - Mount the crystal on a goniometer head.
- Data Collection:
 - Use a diffractometer equipped with a suitable radiation source (e.g., synchrotron radiation with $\lambda = 0.77490 \text{ \AA}$).[4]

- Maintain the crystal at a low temperature (e.g., 150 K) to reduce thermal vibrations.[4]
- Collect a series of diffraction images by rotating the crystal through a range of angles.
- Data Processing and Structure Refinement:
 - Integrate the raw diffraction data to obtain a list of reflection intensities.
 - Apply corrections for absorption.[4]
 - Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F^2 .[4]

5.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

- Sample Preparation:
 - Weigh a small amount of finely ground **ammonium salicylate** crystals (e.g., 5-10 mg) into a TGA pan.[8]
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
- Thermal Program:
 - Equilibrate the sample at a starting temperature (e.g., 25°C).
 - Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 300°C).[8]
- Data Analysis:
 - Plot the sample mass as a function of temperature.

- Determine the onset temperature of decomposition and the temperature of maximum mass loss from the derivative of the TGA curve.[8]

5.3 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point and other thermal transitions.

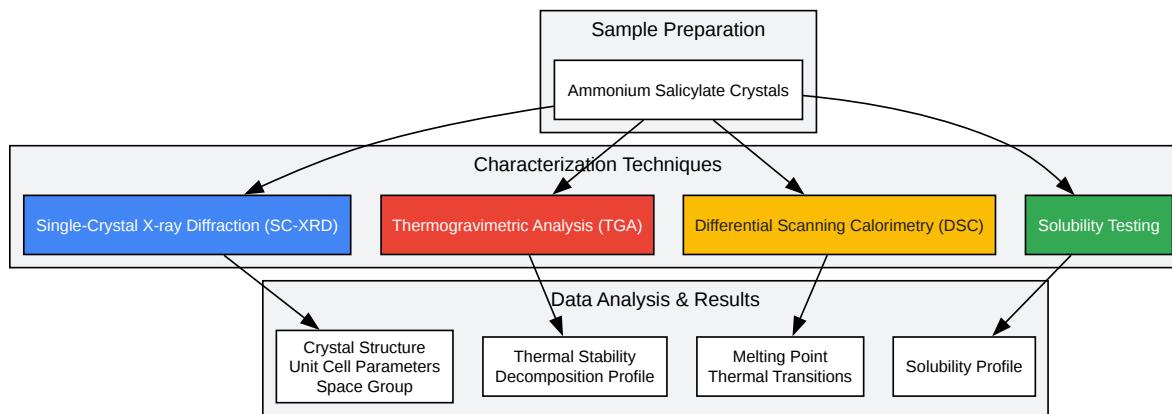
- Sample Preparation:

- Accurately weigh a small amount of **ammonium salicylate** (e.g., 2-5 mg) into an aluminum DSC pan.
- Hermetically seal the pan.

- Instrument Setup:

- Place the sample pan and an empty reference pan in the DSC cell.
- Purge the cell with an inert gas.

- Thermal Program:


- Equilibrate the sample at a starting temperature.
- Heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting/decomposition range.[9]

- Data Analysis:

- Plot the heat flow as a function of temperature.
- Determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of **ammonium salicylate** crystals.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization of **Ammonium Salicylate** Crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newalliance.co.in [newalliance.co.in]
- 2. Ammonium salicylate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Ammonium salicylate: a synchrotron study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammonium Salicylate | C7H9NO3 | CID 54697583 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. cymerchemicals.com [cymerchemicals.com]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. Ammonium Salicylate [drugfuture.com]
- 12. acadpubl.eu [acadpubl.eu]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ammonium Salicylate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145823#physical-properties-of-ammonium-salicylate-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com